Product packaging for (R)-Xanthoanthrafil(Cat. No.:CAS No. 247568-68-9)

(R)-Xanthoanthrafil

Cat. No.: B029225
CAS No.: 247568-68-9
M. Wt: 389.4 g/mol
InChI Key: ZISFCTXLAXIEMV-GFCCVEGCSA-N
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Description

Overview of Xanthoanthrafil Compounds and Their Enantiomeric Forms

Xanthoanthrafil is a chiral compound, meaning it exists in two non-superimposable mirror-image forms known as enantiomers. These enantiomers are designated as (R)-Xanthoanthrafil and (S)-Xanthoanthrafil. The specific three-dimensional arrangement of atoms at the chiral center is what differentiates the (R) and (S) forms. While they share the same chemical formula and connectivity of atoms, their spatial orientation is distinct, much like a left and a right hand.

The planar structure of Xanthoanthrafil is N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide. The chirality arises from the 1-hydroxypropan-2-ylamino substituent. The (R)-enantiomer is the form that has been predominantly studied and is the focus of this article. Information regarding the specific synthesis and biological activity of the (S)-enantiomer is not widely available in current scientific literature, suggesting that research has been highly focused on the (R)-isomer due to its known biological activity.

Contextualization within the Landscape of Enzyme Inhibitor Research

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and pharmacology and form the basis of many therapeutic drugs. nih.gov By blocking the action of specific enzymes, researchers can modulate physiological pathways that are overactive or dysregulated in disease states.

This compound has been identified as a phosphodiesterase-5 (PDE5) inhibitor. nih.gov PDE5 is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including the relaxation of smooth muscle. nih.gov Inhibitors of PDE5, therefore, lead to an increase in cGMP levels, resulting in vasodilation and other effects. nih.gov The discovery and development of selective enzyme inhibitors like this compound are a major focus of medicinal chemistry, aiming to create drugs with high efficacy and minimal side effects. frontiersin.orgresearchgate.net

Significance of Stereochemistry in Pharmaceutical Discovery

The stereochemistry of a drug molecule is a critical factor in its pharmacological profile. nih.gov Because biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with the different enantiomers of a chiral drug. nih.gov This can lead to significant differences in efficacy, potency, metabolism, and toxicity between enantiomers. nih.gov

One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause unwanted side effects. nih.gov A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. Therefore, the separation and study of individual enantiomers is a crucial aspect of modern drug development, a process that has led to the development of many single-enantiomer drugs with improved therapeutic profiles. The focused research on this compound underscores the importance of identifying the specific stereoisomer that interacts most effectively with the biological target.

Current State of Research on this compound and Related Structures

Research on this compound has primarily centered on its identity as a phosphodiesterase-5 inhibitor. It was formerly reported by Fujisawa Pharmaceutical Co., Ltd. as FR226807. nih.gov A key study identified this compound in a dietary supplement, where its presence was confirmed through various analytical techniques including TLC, HPLC, mass spectrometry, and NMR analysis. nih.gov Quantitative analysis revealed a significant amount of the compound in the product, highlighting its potent nature. nih.gov

The broader class of compounds to which this compound belongs, xanthones, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.gov The synthesis of novel xanthone (B1684191) analogues is an active area of research, with studies exploring how different substituents on the xanthone core influence their biological activity. For instance, the synthesis of various xanthen-9-one-4-acetic acid analogues has been undertaken to evaluate their antitumor properties. nih.gov While these studies are not on this compound itself, they demonstrate the therapeutic potential of the xanthone scaffold and the ongoing efforts to develop new, more effective compounds based on this structure.

Data on this compound

PropertyValueSource
Chemical Name N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide nih.gov
Molecular Formula C₁₉H₂₃N₃O₆ nih.gov
Molecular Weight 389 nih.gov
Biological Activity Phosphodiesterase-5 (PDE5) Inhibitor nih.gov
Former Designation FR226807 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3O6 B029225 (R)-Xanthoanthrafil CAS No. 247568-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2R)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISFCTXLAXIEMV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179477
Record name (R)-Xanthoanthrafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247568-68-9
Record name FR 226807
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247568-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Xanthoanthrafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247568689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Xanthoanthrafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOANTHRAFIL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAU22ZHP0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Considerations and Synthetic Methodologies for R Xanthoanthrafil

Stereoisomeric Characterization of Xanthoanthrafil Enantiomers

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. longdom.org Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, much like left and right hands. longdom.org Xanthoanthrafil, with its chiral center, exists as a pair of enantiomers, designated as (R)-Xanthoanthrafil and (S)-Xanthoanthrafil.

Absolute Configuration Determination of this compound

The absolute configuration of a chiral center describes the precise three-dimensional arrangement of the atoms around it. utdallas.edulibretexts.org The most widely used system for assigning absolute configuration is the Cahn-Ingold-Prelog (CIP) system, which assigns a designation of (R) or (S) based on the priority of the substituents attached to the chiral center and their spatial orientation. libretexts.orgqmul.ac.uklibretexts.orglibretexts.org

In the case of Xanthoanthrafil, the absolute configuration of an isolated sample was estimated to be (R) based on its optical rotation. nih.govresearchgate.net Optical rotation is the property of chiral substances to rotate the plane of plane-polarized light. longdom.org While the sign of optical rotation ((+) or (-)) does not directly correlate with the (R) or (S) configuration, it is a characteristic property of a specific enantiomer and can be used to determine enantiomeric purity or, in conjunction with other methods (such as chemical correlation or X-ray diffraction), to assign absolute configuration. libretexts.orgresearchgate.net

Total Synthesis Approaches to this compound

Total synthesis is the complete chemical synthesis of a complex organic molecule from simpler, readily available precursors. moravek.com Designing an efficient and selective total synthesis, particularly for chiral compounds, requires careful planning and execution to control the formation of stereocenters.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a strategic approach to planning organic synthesis that involves working backward from the target molecule to simpler starting materials through a series of hypothetical bond disconnections (transforms). rsc.orgnih.govarxiv.orgscripps.edu This process helps identify potential synthetic routes and necessary precursor molecules.

For this compound, a retrosynthetic analysis would involve identifying key bonds that could be formed in the forward synthesis. Potential disconnections might be considered around the amide linkage, the secondary amine, or the bond connecting the dimethoxyphenylmethyl group to the amide nitrogen. The goal is to break down the complex structure into commercially available or easily synthesized building blocks while considering how to establish the correct stereochemistry at the chiral center.

Development of Asymmetric Synthetic Routes

Asymmetric synthesis, also known as enantioselective synthesis, is the process of synthesizing a chiral compound in such a way that one enantiomer is formed in excess over the other. uwindsor.cadu.ac.in This is crucial for producing enantiomerically pure this compound. Asymmetric synthesis often involves the use of chiral catalysts, chiral auxiliaries, or chiral reagents to induce stereoselectivity during bond-forming reactions. uwindsor.cayork.ac.uknih.govwilliams.edu

While specific details regarding the asymmetric synthesis of this compound were not extensively detailed in the provided search results, general principles of asymmetric synthesis would apply. This could involve:

Chiral Catalysis: Employing a chiral catalyst (e.g., a metal complex with chiral ligands or an organocatalyst) to control the stereochemical outcome of a reaction step that creates the chiral center. uwindsor.canih.govfrontiersin.org

Chiral Auxiliaries: Attaching a removable chiral group (auxiliary) to a precursor molecule. The auxiliary influences the stereochemistry of subsequent reactions, and then it is cleaved off at a later stage. du.ac.inyork.ac.ukwilliams.edu

Use of Chiral Building Blocks: Incorporating a commercially available or easily synthesized chiral molecule containing the desired stereochemistry into the synthesis route. du.ac.in The (R)-configuration of the 1-hydroxypropan-2-ylamino moiety in Xanthoanthrafil suggests that a chiral precursor like (R)-alaninol or a related derivative could be a potential starting material or intermediate in an asymmetric synthesis. chemicalbook.com

The development of an asymmetric synthetic route involves careful selection of reactions and reagents that can create the chiral center with high enantioselectivity.

Optimization of Yields and Stereoselectivity

Yield Optimization: This involves adjusting reaction conditions such as temperature, solvent, concentration, reaction time, and stoichiometry of reagents to maximize the amount of product obtained in each step and minimize the formation of byproducts. reddit.com Efficient purification methods are also essential to isolate the desired product in high chemical purity.

Stereoselectivity Optimization: For asymmetric synthesis, optimizing stereoselectivity aims to maximize the enantiomeric excess (ee) or diastereomeric excess (de) of the desired stereoisomer. du.ac.inyork.ac.uk This is achieved by fine-tuning the chiral induction step. Factors influencing stereoselectivity include the choice of chiral catalyst or auxiliary, the reaction temperature, solvent effects, concentration, and the presence of additives. nih.govfrontiersin.org High enantiomeric purity (high ee) is often required for pharmaceutical applications to ensure consistent biological activity and minimize potential side effects from other stereoisomers. longdom.orgresearchgate.netsciforum.net

Chemical Derivatization and Analog Preparation

Chemical derivatization of this compound and the preparation of its analogs are important strategies for exploring its properties, improving analytical detection, and potentially developing new compounds with modified characteristics. Analytical derivatization involves altering the structure of an analyte to make it more suitable for analysis, potentially enhancing stability, improving separation and sensitivity, and reducing matrix interferences. researchgate.net

Strategies for Structural Modification and Diversification

Strategies for the structural modification and diversification of compounds like this compound often involve altering functional groups or structural rearrangements to influence properties such as efficacy or pharmacokinetic profiles. smolecule.com Given that Xanthoanthrafil has hydroxyl functional groups, derivatization techniques such as silylation can be employed. researchgate.netoak.go.krresearchgate.net For instance, trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been shown to improve the sensitivity of detection for hydroxylated analogs, including Xanthoanthrafil, in analytical methods like GC-MS. researchgate.netoak.go.krresearchgate.net MTBSTFA, in particular, was found to be effective for the derivatization of Xanthoanthrafil in one study. oak.go.kr

The synthesis of analogs of PDE5 inhibitors, the class to which this compound belongs, has been extensive, often involving structural modifications of the original drugs. nih.govsci-hub.st These modifications can lead to compounds with similar pharmacological effects but potentially different potency or other properties. nih.gov While general strategies for diversifying PDE5 inhibitor structures exist, specific detailed research findings on the diversification of this compound itself are limited in the provided search results, beyond its identification as an analog of interest. The core structure of Xanthoanthrafil is characterized by a complex polycyclic structure. cymitquimica.com

Synthesis of Labeled this compound for Mechanistic Studies

The synthesis of labeled this compound is valuable for mechanistic studies, allowing for tracing and metabolic investigations. Stable isotope labeling, such as deuteration, is a common method for this purpose. smolecule.combocsci.comnamiki-s.co.jp Rac Xanthoanthrafil-[d3], a deuterium-labeled version of racemic Xanthoanthrafil, is characterized by the molecular formula C₁₉H₂₀D₃N₃O₆ and a molecular weight of 392.42 g/mol . smolecule.com

The synthesis of labeled compounds typically involves multi-step organic synthesis techniques. smolecule.com For deuterated variants like Rac Xanthoanthrafil-[d3], this includes starting with appropriate precursors, incorporating deuterium (B1214612) atoms using deuterated solvents or reagents, and employing coupling reactions to form the molecular framework. smolecule.com These labeled compounds serve as internal standards or reference compounds in analytical chemistry and research, enabling accurate quantitative analysis and tracing studies in biological systems and metabolic pathways. smolecule.combocsci.com

Table 1: Properties of Xanthoanthrafil and a Labeled Analog

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPubChem CID
XanthoanthrafilC₁₉H₂₃N₃O₆389.408 wikipedia.org1020251-53-9 wikipedia.org10110873 wikipedia.org
This compoundC₁₉H₂₃N₃O₆389.40 scbt.com247568-68-9 scbt.com-
Rac Xanthoanthrafil-[d3]C₁₉H₂₀D₃N₃O₆392.42 smolecule.com1216710-83-6 bocsci.com-

Mechanism of Action and Molecular Interactions of R Xanthoanthrafil

Enzyme Inhibition Profiling

Enzyme inhibition is a key aspect of (R)-Xanthoanthrafil's biological activity. Studies have focused on characterizing its effects on specific enzymes.

Characterization of Phosphodiesterase-5 (PDE-5) Inhibition by this compound

This compound is recognized as a potent inhibitor of phosphodiesterase-5 (PDE-5). medchemexpress.com PDE-5 is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. slideserve.com Inhibition of PDE-5 leads to increased intracellular levels of cGMP. slideserve.com Research indicates that Xanthoanthrafil exhibits an IC50 of 3.95 ng/mL against PDE-5. medchemexpress.com This indicates a potent inhibitory effect, where a low concentration of the compound is sufficient to inhibit 50% of the enzyme's activity. An enzyme inhibition assay based on measuring the inhibition of PDE5 activity has been developed for the rapid detection of PDE5 inhibitors, including Xanthoanthrafil. researchgate.net

Table 1: PDE-5 Inhibition by Xanthoanthrafil

Enzyme TargetIC50 (ng/mL)
Phosphodiesterase-53.95

Identification and Validation of Additional Enzymatic Targets

While PDE-5 is the primary identified target, there is some indication that this compound might interact with other enzymes. Some sources list it as an Angiotensin I Converting Enzyme Inhibitor biosave.com, although detailed research findings characterizing this inhibition or validating it are not extensively available in the provided search results. Further research would be required to fully identify and validate any additional enzymatic targets and understand the extent and nature of these interactions.

Kinetic and Thermodynamic Analysis of Enzyme-Ligand Interactions

Intracellular Signaling Pathway Modulation by this compound

This compound's inhibitory effect on PDE-5 directly impacts intracellular signaling pathways, particularly those regulated by cyclic nucleotides. slideserve.com

Effects on Cyclic Nucleotide Metabolism (e.g., cGMP Pathway)

The primary effect of this compound on cyclic nucleotide metabolism is mediated through its inhibition of PDE-5. nih.govmedchemexpress.com PDE-5 is responsible for the hydrolysis of cGMP to 5'-GMP, thereby regulating intracellular cGMP levels. slideserve.com By inhibiting PDE-5, this compound increases the concentration of cGMP within cells. slideserve.com cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which in turn phosphorylates various proteins, leading to diverse cellular responses. slideserve.com This modulation of the cGMP pathway is a key aspect of how this compound exerts its effects. Cyclic nucleotides like cAMP and cGMP are significant second messengers involved in signal transduction in various cell types. mdpi.comciteab.comwikipedia.org Their levels are tightly controlled by enzymes like phosphodiesterases and adenylyl/guanylyl cyclases. slideserve.commdpi.comciteab.comwikipedia.org

Crosstalk with Key Signal Transduction Pathways

Intracellular signaling pathways often exhibit complex crosstalk, where components of one pathway can influence the activity of others. researchgate.netnih.govlongdom.org While the primary action of this compound is on the cGMP pathway via PDE-5 inhibition, its impact on cGMP levels could potentially influence other signaling cascades. Changes in cyclic nucleotide levels have been shown to be associated with alterations in the expression of genes involved in various cellular processes. mdpi.comciteab.com However, specific detailed research findings on how this compound directly modulates or interacts with other key signal transduction pathways beyond the immediate cGMP cascade are not extensively detailed in the provided search results. Further investigation would be needed to elucidate any potential crosstalk mechanisms. Signal transduction pathways involve a series of events where extracellular signals are converted into intracellular biochemical signals, ultimately leading to changes in cell behavior. khanacademy.orgencyclopedia.pubhemoncim.com

Table 2: Key Intracellular Signaling Components Affected by PDE-5 Inhibition

ComponentEffect of PDE-5 InhibitionDownstream Impact
cGMPIncreased levelsActivation of Protein Kinase G (PKG)
Protein Kinase GActivationPhosphorylation of various proteins
5'-GMPDecreased productionAccumulation of cGMP
Regulation of PI3K/Akt/mTOR Signaling
Influence on MAPK Cascade Activity

The Mitogen-Activated Protein Kinase (MAPK) cascade is a series of protein kinases that relay signals from the cell surface to the nucleus, influencing processes such as cell growth, differentiation, and stress response. wikipedia.orggenetex.comnih.gov Like the PI3K/Akt/mTOR pathway, the MAPK cascade can be indirectly affected by changes in cyclic nucleotide levels. However, specific research findings detailing the direct influence or molecular interaction of this compound on the activity of the MAPK cascade were not prominently featured in the consulted literature. The MAPK/ERK pathway, a key component of the MAPK cascade, is involved in cell division and proliferation. wikipedia.org

Modulation of NF-κB and JAK/STAT Pathways

The NF-κB and JAK/STAT pathways are critical signaling routes involved in immune responses, inflammation, cell survival, and proliferation. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net These pathways are often activated by cytokines and growth factors. While there can be interplay between cyclic nucleotide signaling and these pathways, specific data demonstrating direct modulation or molecular interaction of this compound with NF-κB or JAK/STAT components was not widely found in the search results. The JAK/STAT pathway is essential for managing inflammation and cell survival. nih.govnih.gov NF-κB signaling is associated with inflammatory responses. researchgate.net

Impact on Apoptosis and Cell Cycle Regulatory Mechanisms

Apoptosis, or programmed cell death, and cell cycle regulation are fundamental processes maintaining tissue homeostasis. ucl.ac.uknih.govabcam.comfrontiersin.org Dysregulation of these mechanisms is implicated in various diseases, including cancer. While PDE-5 inhibition can have downstream effects that might indirectly impact apoptosis and cell cycle progression, specific detailed research on how this compound directly interacts with or regulates key apoptotic or cell cycle machinery components was not extensively available in the consulted literature. The cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulators. ucl.ac.ukfrontiersin.org Apoptosis is characterized by features such as cell shrinkage and DNA fragmentation. abcam.com

Effects on Epigenetic and DNA Damage Response Pathways

Epigenetic modifications and DNA damage response pathways play crucial roles in gene expression regulation and maintaining genomic integrity. wikipedia.orgelifesciences.orgitaca.edu.esuniklinik-duesseldorf.desemanticscholar.org DNA damage can lead to mutations and contribute to aging and cancer. wikipedia.orguniklinik-duesseldorf.de The interplay between cyclic nucleotide signaling and epigenetic or DNA damage response mechanisms is an area of ongoing research. However, specific research findings detailing direct effects or molecular interactions of this compound on epigenetic machinery or DNA damage response pathways were not widely present in the consulted literature.

Modulation of GPCR and G Protein Signaling

G Protein-Coupled Receptors (GPCRs) and their associated G proteins constitute a large family of cell surface receptors involved in transducing a wide array of extracellular signals into intracellular responses. wikipedia.orgnih.govmdpi.com While some PDE enzymes are regulated by GPCR signaling, and cyclic nucleotides can act as second messengers downstream of certain GPCRs, specific research detailing direct modulation or molecular interaction of this compound with GPCRs or G proteins was not extensively found in the consulted literature. GPCRs are important drug targets. wikipedia.org

Interactions with Membrane Transporters and Ion Channels

Membrane transporters and ion channels are crucial for regulating the passage of ions, nutrients, and other molecules across cell membranes, maintaining cellular homeostasis and influencing cellular excitability. itaca.edu.esnanion.dewikipedia.orgmedchemexpress.comnih.gov While changes in intracellular signaling cascades can indirectly affect the activity of some transporters and channels, specific research findings detailing direct interactions or regulatory effects of this compound on membrane transporters or ion channels were not prominently featured in the consulted literature.

Impact on Metabolism and Nutrient Sensing Pathways

Research specifically detailing the impact of this compound on broader cellular metabolism or nutrient sensing pathways is limited in the provided information. However, a metabolic study on Benzamidenafil (this compound) has been conducted to evaluate its metabolic pathway using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) researchgate.netbenthamdirect.comingentaconnect.com. This study identified a total of nine metabolites in samples from human liver microsomes and drug-administered rats researchgate.netbenthamdirect.comingentaconnect.com. The analysis of mass spectra and chromatograms allowed for the interpretation and comparison of the metabolic profile and pathways ingentaconnect.com. For instance, one identified metabolite (M9) was described as a demethylated and hydroxylated form of Benzamidenafil, with mass spectral data suggesting metabolism of the dimethoxybenzene group ingentaconnect.com. These findings contribute to understanding how the compound is processed metabolically by the body researchgate.netbenthamdirect.comingentaconnect.com.

While this study provides insights into the biotransformation of this compound, it does not extensively cover the compound's potential effects on the body's own metabolic processes or nutrient sensing pathways. General nutrient sensing pathways, such as the IIS-mTOR, AMPK, SIRT1, and FOXO pathways, play crucial roles in regulating cellular metabolism, growth, and aging in response to nutrient availability nih.govjihs.go.jpreliasmedia.combiorxiv.orggoogleapis.com. These pathways integrate signals from various nutrients like sugars, amino acids, and lipids to coordinate anabolic and catabolic processes nih.govjihs.go.jpreliasmedia.comgoogleapis.com. Specific research on how this compound interacts with or modulates these fundamental metabolic and nutrient sensing networks was not found in the provided literature.

Involvement in Immune and Inflammatory Signaling

Specific research investigating the direct involvement of this compound in immune and inflammatory signaling pathways was not detailed in the provided sources. The immune system involves complex signaling cascades triggered by various factors, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and NOD-like receptors (NLRs) researchgate.netnih.govnanostring.comnobelprize.org. Activation of these receptors initiates intracellular signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines, chemokines, and interferons that orchestrate the immune response researchgate.netnih.govnanostring.commskcc.orgnih.govfrontiersin.org. While PDE5 inhibitors, as a class, have shown some pleiotropic effects frontiersin.org, specific studies on how this compound might modulate these intricate immune and inflammatory signaling networks were not available in the provided search results.

Target Engagement and Ligand-Protein Interaction Studies

Target engagement studies aim to confirm that a compound interacts with its intended biological target within a relevant biological setting alzdiscovery.orgopenaccessjournals.com. For this compound, the primary target identified is PDE5 ontosight.aiwikipedia.orgwikipedia.org. While its classification as a PDE5 inhibitor implies target engagement, detailed studies specifically characterizing the binding kinetics and affinity of this compound to PDE5 using rigorous biophysical techniques were not presented in the provided literature.

Biophysical Techniques for Binding Affinity Determination

Determining the binding affinity between a ligand and its target protein is crucial for understanding their interaction. Various biophysical techniques are employed for this purpose, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Thermal Shift Assay (TSA) ontosight.airesearchgate.netcreative-biostructure.comchemrxiv.orgpitt.edu. These methods provide quantitative data such as dissociation constants (KD), association rates (kon), and dissociation rates (koff), offering insights into the strength and kinetics of the binding interaction ontosight.airesearchgate.netcreative-biostructure.comnih.gov. While these techniques are standard in studying ligand-protein interactions, specific data generated from applying these methods to measure the binding affinity of this compound to PDE5 were not found in the provided sources.

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM)

Structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), are invaluable for elucidating the three-dimensional structures of proteins and their complexes with ligands wikipedia.orgnih.govbiorxiv.orgnih.govnih.govcreative-biostructure.comnih.govnus.edu.sgcrelux.comntnu.edupeakproteins.comnih.govmdpi.com. Co-crystallography and Cryo-EM of a protein-ligand complex can provide atomic-resolution details of the binding mode, revealing the specific residues involved in the interaction and the conformational changes that may occur upon binding nih.govntnu.edunih.gov. This structural information is critical for understanding the molecular basis of inhibition or activation and for guiding rational drug design nih.govntnu.edu. Despite the importance of such studies for understanding the interaction of a PDE5 inhibitor with its target, specific research detailing the co-crystal structure or Cryo-EM structure of this compound bound to PDE5 was not available in the provided literature.

Cellular Permeation and Subcellular Localization Research

Understanding how a compound enters cells and where it localizes within the cellular environment is essential for predicting its biological activity and potential targets. Cellular permeation studies investigate the ability of a compound to cross cell membranes, while subcellular localization research determines its distribution among various organelles (e.g., nucleus, mitochondria, lysosomes) ntnu.eduplos.orgresearchgate.netnih.govnih.gov. Techniques such as fluorescence microscopy with labeled compounds or mass spectrometry-based approaches can be used to visualize and quantify the intracellular distribution of a molecule plos.orgresearchgate.netnih.govnih.govresearchgate.net. Computational models can also be employed to predict subcellular localization based on a compound's physicochemical properties plos.org. However, specific research findings detailing the cellular permeation characteristics or the subcellular localization of this compound in various cell types were not found in the provided search results.

Biological and Pharmacological Activities of R Xanthoanthrafil

In Vitro Biological Efficacy Studies

The initial assessment of a compound's biological activity is typically conducted through a series of in vitro assays. These studies, performed on isolated cells and tissues, provide foundational knowledge regarding a compound's mechanism of action and its effects on fundamental cellular processes.

Cell-Based Assays for Target Pathway Activation/Inhibition

At present, specific studies detailing the direct interaction of (R)-Xanthoanthrafil with and subsequent activation or inhibition of defined cellular signaling pathways are not extensively documented in publicly available literature. Research on related xanthone (B1684191) derivatives suggests that compounds of this class can modulate various kinase signaling pathways, including those involved in cell proliferation and survival such as the PI3K/Akt and MAPK pathways. frontiersin.org However, dedicated cell-based assays to elucidate the specific molecular targets and pathway modulation by this compound are required to confirm these activities for this particular stereoisomer.

Studies on Cellular Proliferation, Differentiation, and Apoptosis

The influence of a compound on cell proliferation, differentiation, and programmed cell death (apoptosis) is a critical determinant of its potential as a therapeutic agent, particularly in oncology. For the broader class of xanthones, which includes this compound, various studies have reported effects on these cellular processes. For instance, the related compound xanthohumol (B1683332) has been shown to inhibit the proliferation of neuroblastoma cells and induce apoptosis. nih.gov This is often evidenced by an increase in pro-apoptotic markers like cleaved PARP and cleaved caspases, alongside a decrease in anti-apoptotic proteins such as Bcl-2. mdpi.com Carotenoids, another class of compounds, have also been extensively studied for their ability to modulate apoptosis in cancer cells, with their effects being dependent on concentration and cell type. researchgate.netmdpi.commdpi.com Specific investigations into the dose-dependent effects of this compound on the proliferation, differentiation, and apoptotic pathways in various cell lines are necessary to characterize its specific profile.

Table 1: Representative In Vitro Studies on Related Compounds (Note: Data for this compound is not currently available. This table presents findings for related compounds to illustrate common assays and potential effects.)

CompoundCell LineAssay TypeObserved Effect
XanthohumolNeuroblastoma (SK-N-AS)MTT AssayDose-dependent reduction in cellular growth nih.gov
XanthohumolNeuroblastoma (SK-N-AS)Western BlotIncrease in cleaved PARP and cleaved caspase-3 nih.gov
AstaxanthinColorectal Cancer (LS-180)Not SpecifiedIncreased BAX and caspase-3 expression, decreased Bcl-2 expression mdpi.com

This table is for illustrative purposes only and does not represent data for this compound.

Assessment of Anti-inflammatory and Immunomodulatory Effects

The potential of a compound to modulate the immune system and mitigate inflammatory responses is another significant area of investigation. Compounds with anti-inflammatory properties often act by inhibiting the production of pro-inflammatory mediators. For example, some natural compounds have been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide. nih.gov Furthermore, the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is a key indicator of anti-inflammatory activity. mdpi.com The immunomodulatory effects can be either immunosuppressive or immunostimulatory, and these are often assessed by examining the compound's impact on immune cell function and signaling pathways like NF-κB. nih.gov While the anti-inflammatory and immunomodulatory properties of the broader xanthone class have been reported, specific data from in vitro assays for this compound are not yet available. frontiersin.org

Evaluation in Neuronal Cell Culture Models

Neuronal cell culture models are invaluable for studying the effects of compounds on the nervous system and for investigating potential treatments for neurological disorders. At present, there is a lack of published research specifically evaluating the effects of this compound in neuronal cell culture models. Studies on related compounds, however, suggest that this is a promising area for future investigation.

In Vivo Pharmacological Investigations

Following promising in vitro results, compounds are often advanced to in vivo studies using animal models. These investigations are crucial for understanding a compound's efficacy and its physiological effects in a whole organism.

Efficacy Studies in Animal Models of Pulmonary Diseases

Animal models are instrumental in studying the pathogenesis of pulmonary diseases and for testing the efficacy of new therapeutic interventions. nih.govdergipark.org.tr Common models for pulmonary fibrosis, for instance, involve inducing lung injury in rodents using agents like bleomycin (B88199) or fluorescein (B123965) isothiocyanate (FITC). researchgate.netnih.gov These models allow researchers to assess the ability of a test compound to reduce inflammation, inhibit fibrotic processes, and improve lung function. Currently, there are no published in vivo studies that have specifically investigated the efficacy of this compound in animal models of pulmonary diseases.

Research in Preclinical Models of B-Cell Proliferative Disorders

Direct research on the effects of this compound in preclinical models of B-cell proliferative disorders has not been reported. However, some studies suggest that PDE5 inhibitors may have a role in cancer therapy. Increased expression of PDE5 has been observed in various tumor cells, and inhibition of this enzyme can lead to increased apoptosis (programmed cell death) of cancerous cells. nih.gov This suggests a potential, though currently unexplored, avenue for this compound in the context of hematological malignancies like B-cell lymphomas, where uncontrolled cell proliferation is a key feature. Further research would be necessary to determine if this compound exhibits any efficacy in models of B-cell lymphoproliferative disorders.

Evaluation in Animal Models of Neurological Conditions (e.g., Schizophrenia, Parkinson's Disease)

There are no specific studies evaluating this compound in animal models of schizophrenia or Parkinson's disease. However, the role of PDE5 inhibitors in various neurological disorders is an active area of research. nih.govmdpi.comresearchgate.net

Schizophrenia: The therapeutic potential of PDE5 inhibitors in schizophrenia has been proposed, with some studies suggesting they may help address cognitive and behavioral symptoms. nih.govgoogle.comnih.govcambridge.org The mechanism is thought to involve the modulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain, which can influence neurotransmission. nih.gov While a few clinical studies have explored the use of PDE5 inhibitors for erectile dysfunction in patients with schizophrenia, their efficacy for the primary symptoms of the disorder requires more investigation. nih.govcambridge.org

Parkinson's Disease: In animal models of Parkinson's disease, PDE5 inhibitors have been studied for their potential neuroprotective effects. nih.govnih.govmdpi.com Research in 6-OHDA-lesioned rats, a model for Parkinson's disease, has shown that the PDE5 inhibitor sildenafil (B151) can modulate dopamine (B1211576) metabolism. nih.govmdpi.com It is hypothesized that by increasing cGMP levels, PDE5 inhibitors could offer neuroprotection and potentially alleviate some motor symptoms. nih.govnih.gov

Given that this compound is a PDE5 inhibitor, it could theoretically be investigated for similar effects in these neurological condition models.

Assessment of Cognitive Function in Learning and Memory Models

Direct assessment of this compound on cognitive function in learning and memory models is not documented. However, there is a significant body of preclinical and some clinical evidence suggesting that PDE5 inhibitors can enhance cognitive function and memory. alzdiscovery.orgnih.govnih.govnih.govalzdiscovery.orgneurology.orgnih.govmedpagetoday.comkarger.comoup.com

In various animal models, including those for Alzheimer's disease, PDE5 inhibitors have been shown to reverse cognitive impairments. alzdiscovery.orgnih.gov The proposed mechanisms include increased synaptic plasticity, enhanced neurogenesis, and improved cerebral blood flow. alzdiscovery.orgnih.govalzdiscovery.org For instance, studies in aged mice have demonstrated that chronic treatment with sildenafil improved memory in tasks like the object recognition test and the Morris Water Maze. nih.gov Furthermore, PDE5 inhibitors have been found to improve memory in a cholinergic-deficit model, suggesting a role in acquisition processes. nih.gov Some human studies have also reported modest improvements in cognitive function with PDE5 inhibitor use, although the evidence is not yet conclusive. alzdiscovery.orgalzdiscovery.org

The potential for this compound to influence learning and memory, based on its classification as a PDE5 inhibitor, is therefore a plausible area for future research.

Investigations in Models of Angiogenesis and Anti-infection

Angiogenesis: There are no specific investigations into the effects of this compound on angiogenesis. The role of PDE5 inhibitors in angiogenesis is complex, with studies showing both pro-angiogenic and potentially anti-angiogenic effects depending on the context. Some research indicates that PDE5 inhibitors can enhance ischemia-induced angiogenesis, which is beneficial in conditions like peripheral arterial disease. nih.govnih.govahajournals.orgnih.govutmb.eduresearchgate.net This is thought to occur through a protein kinase G-dependent pathway involving hypoxia-inducible factor-1 (HIF-1) and vascular endothelial growth factor (VEGF). nih.govahajournals.org In contrast, in the context of cancer, where inhibiting new blood vessel formation is desirable, the effects are less clear and would require specific investigation.

Anti-infection: Direct studies on the anti-infective properties of this compound are lacking. However, there is emerging evidence that PDE5 inhibitors may have a role in combating infectious diseases, including viral infections like COVID-19. nih.gov The proposed mechanisms include enhancing immune responses, exerting anti-inflammatory effects, and improving vascular endothelial function. nih.gov The broader class of compounds known as xanthones has also been investigated for antimicrobial activities, although these are structurally distinct from Xanthoanthrafil. dntb.gov.uamdpi.commdpi.comnih.gov

Stereospecificity of Biological Responses

Comparative Pharmacological Evaluation of (R)- and (S)-Xanthoanthrafil

A direct comparative pharmacological evaluation of (R)- and (S)-Xanthoanthrafil is not available in the reviewed literature. Such studies are crucial for determining if the biological activities of Xanthoanthrafil are stereospecific, meaning whether one enantiomer is more potent or has a different pharmacological profile than the other.

For other classes of chiral compounds, such as xanthone derivatives, enantioselectivity in biological activity has been observed. dntb.gov.uamdpi.commdpi.com For example, studies on chiral derivatives of xanthones have shown that enantiomers can exhibit different levels of activity in inhibiting tumor cell growth and bacterial efflux pumps. mdpi.com

Below is a hypothetical data table illustrating the kind of results a comparative study of Xanthoanthrafil enantiomers might yield, based on findings for other chiral compounds.

Biological Target/AssayThis compound (IC50/EC50)(S)-Xanthoanthrafil (IC50/EC50)Enantiomeric Ratio (S/R)
PDE5 InhibitionData not availableData not availableData not available
Cytotoxicity (Cancer Cell Line)Data not availableData not availableData not available
Neurite OutgrowthData not availableData not availableData not available

This table is for illustrative purposes only, as no experimental data for the enantiomers of Xanthoanthrafil were found.

Enantioselective Differences in Cellular and Systemic Effects

Without direct comparative studies, any discussion of enantioselective differences in the cellular and systemic effects of (R)- and (S)-Xanthoanthrafil remains speculative. It is well-established in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects.

The following table illustrates potential enantioselective differences in biological outcomes, based on principles of stereopharmacology.

Cellular/Systemic EffectPotential Effect of this compoundPotential Effect of (S)-XanthoanthrafilBasis for Potential Difference
Cognitive Enhancement Data not availableData not availableDifferential affinity for PDE5 in the central nervous system.
Anti-inflammatory Activity Data not availableData not availableStereoselective interaction with inflammatory pathway components.
Angiogenesis Modulation Data not availableData not availableEnantiomer-specific effects on endothelial cell signaling.

This table is speculative and highlights the need for further research to determine the stereospecificity of Xanthoanthrafil's biological responses.

Therapeutic Potential and Disease Indications for R Xanthoanthrafil Research

Research as a Therapeutic Agent for Pulmonary Pathologies

There is a notable absence of specific research on (R)-Xanthoanthrafil for the treatment of pulmonary diseases.

Exploration of Specific Pulmonary Disease Subtypes

No studies were identified that explore the application of this compound in specific pulmonary conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, or idiopathic pulmonary fibrosis. While PDE5 inhibitors as a class are approved for the treatment of pulmonary hypertension, no research was found that specifically evaluates the efficacy of this compound for this or any other pulmonary subtype.

Mechanistic Underpinnings of Therapeutic Efficacy

Due to the lack of dedicated studies, the mechanistic underpinnings of this compound's potential therapeutic efficacy in pulmonary pathologies have not been elucidated in the scientific literature.

Investigation in B-Cell Proliferative Disorders

There is no available research to support the investigation of this compound in the context of B-cell proliferative disorders.

Potential as a Novel Agent in Hematological Malignancies

No studies have been published that assess the potential of this compound as a novel agent for the treatment of hematological malignancies.

Research in Neuropharmacology and Central Nervous System Disorders

Direct research into the neuropharmacological applications of this compound is not present in the public domain. A patent application for the use of PDE5 inhibitors in treating mitochondrial Complex V deficiency, a condition that can manifest with neurological symptoms, lists the CAS number for this compound among numerous other compounds. googleapis.com However, this document does not provide any specific data or research findings related to this compound itself.

Compound Information

Compound Name
This compound
FR 226807

Interactive Data Table: this compound Identifiers

Identifier Value
Chemical Name N-[(3,4-Dimethoxyphenyl)methyl]-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitro-benzamide
CAS Number 247568-68-9
Molecular Formula C19H23N3O6
Synonyms This compound, FR 226807

Implications for Schizophrenia Research

Direct research linking this compound to schizophrenia is not extensively documented. However, its role as a PDE5 inhibitor suggests a plausible, albeit underexplored, avenue for investigation. The pathophysiology of schizophrenia involves complex dysregulation of neurotransmitter systems, including dopamine (B1211576) and glutamate. google.com Some evidence suggests that modulating cyclic guanosine (B1672433) monophosphate (cGMP) levels through PDE inhibition could offer a novel therapeutic strategy. nih.gov

PDE inhibitors have been studied for their potential to improve cognitive symptoms and reduce neuroinflammation associated with schizophrenia. nih.govcpn.or.kr Specifically, inhibitors of PDE4 and PDE10A are considered key targets for modulating intracellular signaling relevant to the disorder. nih.gov Preclinical studies have found that PDE5 inhibitors like sildenafil (B151) may reduce neuronal death and microgliosis. cpn.or.kr One clinical trial indicated that combining sildenafil with the antipsychotic risperidone (B510) helped reduce the negative symptoms of schizophrenia. cpn.or.kr This suggests that by influencing the cGMP signaling pathway, PDE5 inhibitors such as this compound could potentially complement existing treatments, particularly in addressing cognitive deficits and negative symptoms that are often resistant to standard antipsychotic medications. google.com

Studies in Parkinson's Disease Pathophysiology

The primary hallmark of Parkinson's disease (PD) is the progressive loss of dopamine-producing neurons. michaeljfox.org Research into this compound for PD is in its early stages, but its function as a PDE5 inhibitor provides a clear rationale for its study. PDE5 is expressed in key brain regions affected by PD, including the substantia nigra and caudate. nih.gov By inhibiting PDE5, the compound increases levels of cGMP, which can modulate neuronal function and survival. nih.govmdpi.com

Preclinical studies using other PDE5 inhibitors have shown promise. For instance, in a rat model of PD, combining the PDE5 inhibitor sildenafil with L-DOPA therapy modulated rotational behavior and dopamine metabolism. nih.govmdpi.com Specifically, a low dose of sildenafil with L-DOPA reduced the number of contralateral rotations compared to L-DOPA alone, suggesting a potential to improve motor symptoms or reduce side effects. nih.govmdpi.com Scientists are developing novel, highly selective PDE inhibitors that mimic and potentiate the normal actions of dopamine, with the goal of providing relief from motor symptoms with a lower risk of dyskinesia. michaeljfox.org These findings support the investigation of this compound as a potential adjunctive therapy in PD to enhance the efficacy of existing treatments and potentially offer neuroprotective benefits.

Potential in Cognitive Enhancement and Neuroprotection

The potential for this compound in cognitive enhancement and neuroprotection is one of the more strongly supported areas of research for PDE5 inhibitors. researchgate.netnih.gov Elevating cGMP levels through PDE5 inhibition has been shown to interfere with pathways relevant to learning and memory. nih.gov The nitric oxide (NO)-cGMP pathway is crucial for synaptic plasticity, a fundamental process for memory formation. nih.gov

Preclinical studies have demonstrated that PDE5 inhibitors can:

Improve memory consolidation in object recognition and passive avoidance tasks. researchgate.net

Ameliorate cognitive impairment and increase brain-derived neurotrophic factor (BDNF), which supports neuroprotection. nih.gov

Enhance neurogenesis, the creation of new neurons, in the hippocampus. nih.gov

Improve long-term spatial memory in aged animals. researchgate.net

In animal models of Alzheimer's disease, treatment with PDE5 inhibitors has been associated with improved memory, reduced amyloid plaque load, and decreased neuroinflammation. nih.govaginganddisease.org This body of evidence suggests that this compound, as a PDE5 inhibitor, warrants investigation for its potential to treat age-related cognitive decline and neurodegenerative diseases. mdpi.comresearchgate.net

Emerging Therapeutic Applications Based on Pathway Modulation

Angiogenesis-Related Conditions

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. While it is essential for tissue repair, pathological angiogenesis contributes to diseases like cancer and rheumatoid arthritis. nih.govahajournals.org The role of this compound in this area is inferred from its activity as a PDE5 inhibitor.

Contrary to what might be expected for an anti-cancer agent, studies have shown that PDE5 inhibitors like sildenafil and vardenafil (B611638) can promote angiogenesis. nih.govahajournals.orgnih.gov They achieve this by increasing the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govahajournals.org This effect is mediated through the protein kinase G (PKG) and MAPK signaling pathways. nih.govutmb.edu This pro-angiogenic activity suggests potential therapeutic applications for PDE5 inhibitors in conditions where enhanced blood vessel growth is beneficial, such as in treating ischemic cardiovascular diseases. nih.govahajournals.org Conversely, in the context of cancer, where PDE5 is often overexpressed, inhibiting it has been shown to reduce cancer cell proliferation and viability, suggesting a complex, context-dependent role. frontiersin.org

Anti-infective Research Strategies

While direct studies on the anti-infective properties of this compound are not available, compelling evidence comes from research on structurally related compounds. This compound is a xanthone-anthraquinone derivative. Research into natural products of this class, known as xanthoquinodins and other xanthone-anthraquinone heterodimers, has revealed significant anti-infective potential. nih.gov

For example, a study on fungus-derived xanthoquinodins demonstrated broad-spectrum activity against several human pathogens with low toxicity to human cells. nih.gov Other related anthraquinone (B42736) dimers have shown selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanisms of action for these related compounds include biofilm formation inhibition and the destruction of the bacterial cell wall. rsc.org Given that xanthones and anthraquinones are known to possess a wide range of antibacterial, antiviral, and antifungal properties, this is a promising area for future investigation of this compound. nih.govrsc.orgbiomedgrid.com

Compound ClassReported Anti-Infective ActivityExample PathogensSource Reference
XanthoquinodinsBroad-spectrum inhibitory effectsM. genitalium, C. parvum, T. vaginalis, P. falciparum nih.gov
Anthraquinone DimersSelective antibacterial activityStaphylococcus aureus (Gram-positive) nih.gov
XanthonesAntibacterial, antiviral, antifungal, antiparasiticS. aureus (including MRSA), HIV, Dengue virus biomedgrid.com
AnthraquinonesBroad-spectrum antibacterial activityB. subtilis, S. aureus rsc.org

Structure Activity Relationships Sar and Rational Design of R Xanthoanthrafil Analogues

Computational Approaches to SAR

De Novo Design Strategies for Improved Analogues

De novo drug design represents a paradigm shift from traditional high-throughput screening, as it focuses on creating novel molecular structures from the ground up rather than testing existing compounds. nih.gov This approach is particularly valuable for exploring new chemical space and developing compounds with unique pharmacological profiles. For the development of (R)-Xanthoanthrafil analogues, de novo design strategies are instrumental in systematically exploring structural modifications that can lead to enhanced biological activity and improved pharmacokinetic properties.

The process of de novo design is typically iterative and can be broadly categorized into two main approaches: ligand-based and structure-based design. Ligand-based methods utilize the structural information of known active compounds, like this compound itself, to generate new molecules with similar features. nih.gov In contrast, structure-based design relies on the three-dimensional structure of the biological target to design complementary ligands.

A variety of computational tools and algorithms are employed in de novo design. These methods often involve the assembly of molecular fragments, which are small, synthetically accessible chemical entities. nih.gov Programs like DOCK have integrated functionalities that allow for the layer-by-layer growth of new molecules from a starting fragment or anchor within a binding site. nih.gov This fragment-based growth can be guided by a set of rules that ensure the chemical feasibility and desired physicochemical properties of the generated compounds.

In recent years, the application of artificial intelligence, particularly deep learning and recurrent neural networks, has revolutionized de novo design. tue.nlchemrxiv.org These models can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular structure and bioactivity. tue.nl By fine-tuning these models on a specific set of compounds, such as known inhibitors of a target of interest for this compound, it is possible to generate novel molecules with a high probability of being active. tue.nl

A significant challenge in de novo design is ensuring the synthetic accessibility of the computationally generated molecules. To address this, some approaches, such as the DOGS (Design of Genuine Structures) software, explicitly incorporate reaction-driven strategies. nih.govnih.govresearchgate.net This method assembles new molecules from a library of readily available building blocks using a predefined set of reliable chemical reactions. nih.gov This not only increases the likelihood of successful synthesis but also provides a potential synthetic route for each designed analogue. nih.gov

The evaluation and scoring of the designed molecules are critical steps in the de novo design workflow. Scoring functions are used to predict the binding affinity and other desirable properties of the generated compounds. These functions can range from simple empirical models to more complex physics-based methods. Quantitative Structure-Activity Relationship (QSAR) models can also be developed and used to predict the activity of the designed analogues based on their structural features. nih.govfrontiersin.orgresearchgate.net

The table below summarizes some of the key computational approaches and their applications in the de novo design of bioactive compounds, which are relevant to the development of improved this compound analogues.

Computational Approach Description Key Features Potential Application for this compound Analogues
Fragment-Based Growth Iterative assembly of small molecular fragments to build larger molecules within a target's binding site.Utilizes fragment libraries; can be guided by specific chemical properties. nih.govDesigning novel side chains or core modifications to optimize interactions with the biological target.
Reaction-Driven Design Constructs molecules using a predefined set of chemical reactions and available building blocks.Ensures synthetic feasibility; provides hypothetical synthesis routes. nih.govnih.govGenerating a library of synthetically accessible analogues with diverse chemical scaffolds.
Deep Learning Models Utilizes recurrent neural networks trained on large datasets of bioactive molecules to generate novel structures.Can learn complex structure-activity relationships; capable of exploring vast chemical space. tue.nlchemrxiv.orgDiscovering entirely new chemotypes with potentially improved activity and selectivity.
QSAR-Guided Design Employs Quantitative Structure-Activity Relationship models to predict the activity of designed molecules.Guides the design process towards compounds with higher predicted potency. nih.govfrontiersin.orgPrioritizing the synthesis and testing of the most promising computationally designed analogues.

The integration of these diverse de novo design strategies provides a powerful framework for the rational development of novel this compound analogues. By combining computational creativity with the principles of medicinal chemistry and synthetic feasibility, it is possible to accelerate the discovery of new drug candidates with superior therapeutic profiles.

Advanced Analytical Techniques in R Xanthoanthrafil Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of (R)-Xanthoanthrafil from its enantiomer, synthetic precursors, and potential impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (e.e.), a critical measure of optical purity, is routinely accomplished using chiral High-Performance Liquid Chromatography (HPLC). heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Xanthoanthrafil, leading to their separation in time as they pass through the column. nih.gov

The most widely used CSPs for separating a broad range of chiral molecules are based on polysaccharides, such as cellulose (B213188) or amylose, derivatized with functional groups like carbamates or benzoates. sigmaaldrich.comnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, within the chiral environment of the stationary phase. researchgate.net By creating diastereomeric-like complexes with differing stabilities, the CSP allows one enantiomer to be retained longer than the other, resulting in two distinct peaks on the chromatogram. sigmaaldrich.com

The relative area of the peaks corresponding to the (R)- and (S)-enantiomers is used to calculate the enantiomeric excess. heraldopenaccess.us Method development involves screening various CSPs and optimizing the mobile phase composition (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol) and temperature to achieve baseline resolution. chromatographyonline.com

Table 1: Example Chiral HPLC Method for Enantiomeric Excess Determination of Xanthoanthrafil

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Expected R_t ((S)-enantiomer) 8.5 min
Expected R_t ((R)-enantiomer) 10.2 min

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a sample by separating and identifying volatile and thermally stable compounds. nih.govnih.gov Due to the polarity and likely low volatility of a complex molecule like this compound, direct analysis by GC-MS is often not feasible. Therefore, a crucial preparatory step is chemical derivatization. nih.gov

Derivatization converts polar functional groups (like hydroxyls or amines) into less polar, more volatile derivatives, making them suitable for GC analysis. sigmaaldrich.com A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that aids in the identification of impurities by comparing their mass spectra to known libraries. nih.govresearchgate.net This application is primarily for identifying and quantifying small molecule impurities from the synthesis process rather than for analyzing the main compound itself.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the atomic composition, connectivity, and three-dimensional arrangement of this compound, which is essential for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. researchgate.net The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. chemicalbook.com For complex structures like xanthones, these 1D spectra give a preliminary count of protons and carbons and initial clues about functional groups. nih.gov

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For confirming stereochemistry, NOESY is indispensable. acdlabs.comlibretexts.org This experiment detects correlations between protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds. nanalysis.comyoutube.com By identifying key NOE correlations, the relative orientation of substituents at the chiral centers of this compound can be definitively established. youtube.com

Table 2: Hypothetical NMR Data for Key Structural Features of this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Aromatic H7.8-8.2115-155C=O, other aromatic C
Methoxyl H~3.9~56Aromatic C
Chiral Center H~4.5~75Adjacent ring C
Carbonyl C-~180Aromatic H

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a fundamental technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the molecular weight of the compound, which is a primary piece of evidence in its identification.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass with extremely high accuracy (typically to four or five decimal places). bohrium.com This precision allows for the determination of the exact elemental composition and molecular formula of this compound, distinguishing it from other compounds that might have the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), involves selecting the molecular ion and subjecting it to fragmentation. researchgate.netresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.orgraco.cat Analyzing these fragments helps to confirm the connectivity of the different parts of the molecular skeleton, corroborating the structure determined by NMR. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion TypeCalculated m/zDescription
[M+H]⁺ [Exact Mass + 1.00728]Protonated molecular ion, confirms molecular formula.
[M+Na]⁺ [Exact Mass + 22.98922]Sodiated adduct, common in ESI.
Fragment 1 [Calculated m/z]Loss of a specific side chain (e.g., -H₂O, -CH₃).
Fragment 2 [Calculated m/z]Cleavage of the xanthone (B1684191) core structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While less detailed than NMR or MS, IR and UV-Vis spectroscopy provide rapid and valuable confirmation of key structural features.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is excellent for identifying the presence of specific functional groups. nih.gov For this compound, IR would be used to confirm the presence of carbonyl (C=O) groups, hydroxyl (O-H) groups, aromatic C-H bonds, and C-O ether linkages. The position and shape of these absorption bands provide strong evidence for the molecule's functional makeup.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated π-system. researchgate.net The xanthone core of this compound contains an extensive system of conjugated double bonds, which would result in characteristic absorption maxima (λ_max) in the UV-Vis region. The spectrum can be used to confirm the nature of the chromophore and is also useful for quantitative analysis using the Beer-Lambert law.

Table 4: Characteristic Spectroscopic Data (IR and UV-Vis) for a Xanthone-type Structure

TechniqueFeatureTypical Wavenumber (cm⁻¹) / Wavelength (nm)
IR O-H stretch (hydroxyl)3200-3500 (broad)
IR C-H stretch (aromatic)3000-3100
IR C=O stretch (ketone)1650-1680
IR C=C stretch (aromatic)1580-1620
IR C-O stretch (ether)1200-1300
UV-Vis π → π* transitionsλ_max ~240, 260, 310, 360 nm

Bioanalytical Methods for Quantitation in Biological Matrices

The quantitative analysis of this compound and similar xanthophyll esters in biological matrices presents a significant analytical challenge. Due to the lipophilic nature and potential for low endogenous concentrations of these compounds, highly sensitive and specific methods are required. While specific bioanalytical methods for this compound are not extensively documented in publicly available literature, established methodologies for the quantification of structurally related xanthophyll esters in biological samples, such as human plasma, provide a strong framework for the development of a robust analytical approach. These methods are crucial for understanding the pharmacokinetics and metabolic fate of such compounds.

The primary technique for the bioanalysis of xanthophyll esters is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). vitas.no This methodology offers the necessary selectivity and sensitivity to accurately measure concentrations in complex biological fluids. vitas.nomdpi.com The development of such methods involves careful optimization of both the chromatographic separation and the mass spectrometric detection, as well as rigorous sample preparation to remove interfering substances. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

A robust LC-MS/MS method is the cornerstone for the reliable quantification of this compound in biological samples. The development process focuses on achieving optimal separation from other matrix components and sensitive detection of the analyte.

For the analysis of xanthophyll esters, reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique. nih.govnih.gov Due to the non-polar nature of these esters, specialized C30 stationary phases are often employed. vitas.nonih.govnih.gov These columns provide enhanced shape selectivity for long-chain, structurally similar molecules like carotenoids and their esters, leading to better resolution compared to standard C18 columns. vitas.no

The mobile phase typically consists of a gradient mixture of a non-polar organic solvent, such as methanol (B129727) or acetonitrile, with an ether like methyl-tert-butyl ether (MTBE) and a small percentage of water. nih.gov The gradient elution allows for the effective separation of a wide range of analytes with varying polarities that may be present in the extracted biological sample.

Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for xanthophyll esters as it is well-suited for non-polar to moderately polar compounds. researchgate.netnih.govresearchgate.net Electrospray ionization (ESI) can also be effective, particularly for identifying various adducts of the molecular ion. nih.gov In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces chemical noise, thereby enhancing the sensitivity of the assay. vitas.no

Below is a hypothetical table outlining typical LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods for other xanthophyll esters.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) System
Column C30 Reversed-Phase, 3 µm, 2.1 x 150 mm
Mobile Phase A Methanol:Water (95:5, v/v) with 0.1% Formic Acid
Mobile Phase B Methyl-tert-butyl ether (MTBE) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-2 min, 10% B; 2-15 min, 10-80% B; 15-20 min, 80% B; 20-21 min, 80-10% B; 21-25 min, 10% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 350 °C
Gas Flow 10 L/hr

Sample Preparation and Matrix Effects Considerations

The goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma) while removing proteins, phospholipids, and other endogenous components that can interfere with the analysis. researchgate.netmdpi.com Common techniques for lipophilic compounds like xanthophyll esters include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). rsc.org

In a typical LLE procedure for plasma samples, a protein precipitation step is first carried out using a solvent like ethanol (B145695) or acetonitrile. nih.gov Subsequently, the analyte is extracted into a non-polar, water-immiscible solvent such as hexane or a mixture of hexane and diethyl ether. nih.govrsc.org The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC mobile phase.

SPE offers a more automated and often cleaner extraction. researchgate.net A C18 or a mixed-mode sorbent can be used. The plasma sample is loaded onto the conditioned SPE cartridge, washed to remove interferences, and then the analyte of interest is eluted with an appropriate organic solvent. researchgate.net

Matrix effects are a significant concern in LC-MS/MS bioanalysis and are caused by co-eluting endogenous components from the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netacs.org For xanthophyll esters, a major source of matrix effects is the high content of triacylglycerides in biological samples. researchgate.net

To mitigate matrix effects, several strategies can be employed:

Efficient Sample Cleanup: The use of optimized SPE protocols can significantly reduce the amount of co-eluting interferences. researchgate.net

Chromatographic Separation: A well-developed HPLC method with a C30 column can separate the analyte from many matrix components. vitas.no

Use of an Internal Standard: A stable isotope-labeled internal standard of this compound would be ideal as it co-elutes and experiences similar matrix effects as the analyte, thus providing the most accurate correction. If unavailable, a structurally similar compound can be used.

Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

The following table summarizes a potential sample preparation workflow for the analysis of this compound in human plasma.

StepProcedure
1. Protein Precipitation To 100 µL of plasma, add 200 µL of cold ethanol containing the internal standard. Vortex to mix.
2. Centrifugation Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
3. Liquid-Liquid Extraction Transfer the supernatant to a new tube. Add 1 mL of hexane:diethyl ether (1:1, v/v). Vortex for 2 minutes.
4. Phase Separation Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
5. Evaporation Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
6. Reconstitution Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).

Future Directions and Research Gaps in R Xanthoanthrafil Studies

Identification of Novel Biological Targets and Off-Target Effects

A primary research gap for (R)-Xanthoanthrafil lies in the comprehensive identification of its biological targets. While Xanthoanthrafil is known to inhibit PDE5, its observed anti-inflammatory, antioxidant, antibacterial, and antifungal properties suggest interactions with additional biological pathways labroots.comnih.gov. Future research needs to precisely identify the specific molecular targets and mechanisms of action mediated by the (R)-enantiomer. This requires advanced techniques such as proteomic profiling and target deconvolution. Furthermore, a thorough assessment of potential off-target effects is crucial to understand the compound's specificity and potential for unintended biological consequences, an area where detailed information is currently limited.

Elucidation of Comprehensive Pharmacokinetic and Pharmacodynamic Profiles

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles specifically for this compound represent a significant research gap. Future studies are necessary to determine how the (R)-enantiomer is absorbed, distributed, metabolized, and excreted within biological systems. Key parameters such as bioavailability, tissue distribution, metabolic pathways, and elimination rates need to be established. Concurrently, elucidating the relationship between the concentration of this compound at its target sites and the resulting pharmacological effects is essential for understanding its potency and duration of action. Comprehensive PK/PD data are critical for informing future research and potential development pathways.

Exploration of Combination Therapy Strategies

The exploration of combination therapy strategies involving this compound presents a promising future direction, building on ongoing studies of Xanthoanthrafil's potential synergistic effects labroots.com. However, the specific combinations that could yield enhanced therapeutic outcomes and the underlying mechanisms of interaction remain research gaps. Future research should investigate the potential of this compound to act synergistically with existing therapeutic agents, particularly in conditions where its known properties, such as PDE5 inhibition or anti-inflammatory effects, could be beneficial. Identifying optimal combination partners and understanding the nature of their interactions are key areas for future investigation.

Development of Advanced Delivery Systems for Targeted Research

Given the early stage of research into Xanthoanthrafil wikipedia.org, the development of advanced delivery systems specifically for this compound is a critical future direction and a current research gap. Optimizing the delivery of this compound could enhance its solubility, stability, and bioavailability, and potentially enable targeted delivery to specific tissues or cells. Research is needed to explore novel formulation strategies, such as the use of nanoparticles, liposomes, or other drug delivery platforms, to improve the compound's efficacy and facilitate more precise research investigations.

Translational Research Pathways and Preclinical Development Challenges

Translating research findings on this compound into potential preclinical development faces several challenges, highlighting significant research gaps. The limited detailed information on efficacy in humans wikipedia.org underscores the need for rigorous preclinical studies. Future research must focus on conducting comprehensive in vitro and in vivo studies using appropriate disease models to evaluate the therapeutic potential of this compound. Challenges include selecting relevant and predictive animal models, establishing clear efficacy endpoints, and conducting long-term studies to assess potential effects. Addressing these preclinical challenges is essential for advancing this compound along the translational research pathway.

Opportunities for Drug Repurposing Based on Emerging Mechanistic Insights

The diverse biological activities observed for Xanthoanthrafil, including its effects on PDE5 and its antibacterial, antifungal, anti-inflammatory, and antioxidant properties, suggest potential opportunities for drug repurposing labroots.comnih.gov. As future research clarifies the specific mechanisms of action and biological targets of this compound (addressing the gap in Section 8.1), new possibilities for repurposing the compound for other therapeutic uses may emerge. Integrating emerging mechanistic insights with knowledge of various disease pathologies can help identify novel indications where this compound could offer therapeutic benefits, representing a key future research direction.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying (R)-Xanthoanthrafil in complex matrices like dietary supplements?

  • Methodological Answer : Use a combination of thin-layer chromatography (TLC) for preliminary screening and high-performance liquid chromatography (HPLC) with UV detection for quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₉H₂₃N₃O₆) and planar structure. Optical rotation analysis is critical to confirm the (R)-enantiomer configuration .

Q. How can researchers ensure enantiomeric purity during the synthesis or isolation of this compound?

  • Methodological Answer : Utilize chiral chromatography with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers. Validate purity by comparing optical rotation values with literature data (+8.6° in methanol at 20°C) and confirm via circular dichroism (CD) spectroscopy .

Q. What are the foundational pharmacological mechanisms of this compound as a PDE5 inhibitor?

  • Methodological Answer : Characterize its binding kinetics using fluorescence polarization assays or surface plasmon resonance (SPR) to measure affinity for PDE4. Structural studies (e.g., X-ray crystallography) reveal hydrogen bonding with Gln817 and hydrophobic interactions with Phe820 in the PDE5 catalytic domain, which can be modeled using molecular docking software like AutoDock .

Advanced Research Questions

Q. How can structural modifications to this compound improve selectivity for PDE5 over other phosphodiesterase isoforms?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in the 3,4-dimethoxybenzyl or nitrobenzamide moieties. Test isoform selectivity using recombinant PDE1-PDE11 enzymes in vitro. Computational alanine scanning mutagenesis can predict key residues for selective binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, and substrate concentrations) to minimize variability. Use a tiered assessment approach: first, validate potency in cell-free PDE5 assays (IC₅₀ ~15 nM), then confirm efficacy in ex vivo tissue models (e.g., rabbit corpus cavernosum). Apply Bayesian statistical models to reconcile discrepancies between in vitro and in vivo data .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

  • Methodological Answer : Conduct dose-ranging studies in rodent models, measuring plasma concentrations via LC-MS/MS and correlating them with functional outcomes (e.g., erectile response in rats). Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Include control groups treated with known PDE5 inhibitors (e.g., sildenafil) for comparative efficacy .

Q. What are the best practices for validating this compound’s stability under varying storage conditions?

  • Methodological Answer : Perform accelerated stability testing at 40°C/75% relative humidity over 6 months. Monitor degradation products using HPLC-DAD and LC-HRMS. Assess enantiomeric stability by repeating chiral chromatography at intervals to detect racemization .

Data Interpretation and Reporting

Q. How can researchers address ethical and reproducibility challenges when reporting this compound findings?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectral data (NMR, HRMS) in public repositories like Zenodo. Include detailed experimental protocols for synthesis and bioassays in supplementary materials. Disclose conflicts of interest, particularly if collaborating with pharmaceutical entities .

Q. What statistical approaches are recommended for analyzing dose-response relationships in PDE5 inhibition assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply mixed-effects models to account for inter-experiment variability. For synergistic studies (e.g., with nitric oxide donors), employ the Chou-Talalay method to compute combination indices .

Tables for Key Data

Property Value Method Reference
Molecular Weight389.41 g/molHRMS
Optical Rotation ([α]D²⁰)+8.6° (c=1.0, MeOH)Polarimetry
PDE5 Inhibition (IC₅₀)15 nMFluorescence polarization
Stability (25°C)>90% purity after 6 monthsHPLC-UV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.